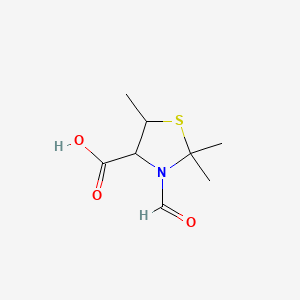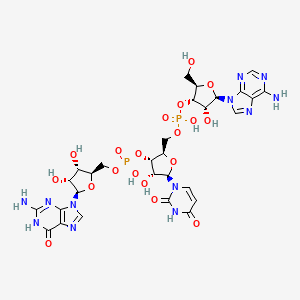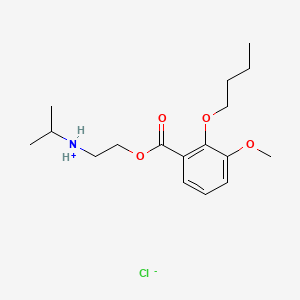
Benzoic acid, 2-butoxy-3-methoxy-, 2-(isopropylamino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-butoxy-3-methoxy-, 2-(isopropylamino)ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzoic acid core substituted with butoxy and methoxy groups, and an isopropylaminoethyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-butoxy-3-methoxy-, 2-(isopropylamino)ethyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the butoxy and methoxy groups through etherification reactions. The esterification of the benzoic acid derivative with 2-(isopropylamino)ethanol is then carried out under acidic conditions to form the ester. Finally, the hydrochloride salt is obtained by reacting the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-butoxy-3-methoxy-, 2-(isopropylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the butoxy or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-butoxy-3-methoxy-, 2-(isopropylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which benzoic acid, 2-butoxy-3-methoxy-, 2-(isopropylamino)ethyl ester, hydrochloride exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors. The butoxy and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2-methoxy-, ethyl ester: This compound shares a similar benzoic acid core but lacks the butoxy and isopropylaminoethyl ester groups.
Benzoic acid, 2-butoxy-, ethyl ester: Similar to the target compound but without the methoxy and isopropylaminoethyl ester groups.
Uniqueness
The presence of both butoxy and methoxy groups, along with the isopropylaminoethyl ester moiety, makes benzoic acid, 2-butoxy-3-methoxy-, 2-(isopropylamino)ethyl ester, hydrochloride unique
Propiedades
Número CAS |
23966-71-4 |
|---|---|
Fórmula molecular |
C17H28ClNO4 |
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
2-(2-butoxy-3-methoxybenzoyl)oxyethyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C17H27NO4.ClH/c1-5-6-11-21-16-14(8-7-9-15(16)20-4)17(19)22-12-10-18-13(2)3;/h7-9,13,18H,5-6,10-12H2,1-4H3;1H |
Clave InChI |
XUWZZJXBIFVOSR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=CC=C1OC)C(=O)OCC[NH2+]C(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
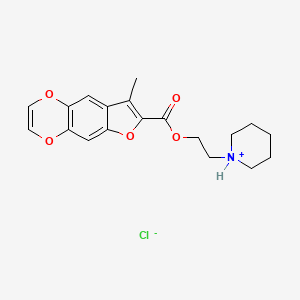
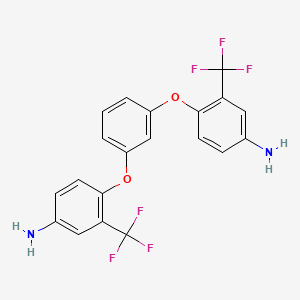

![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)
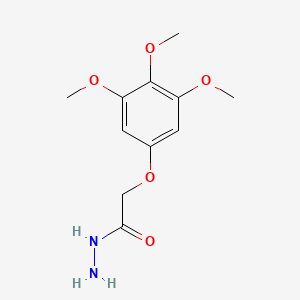
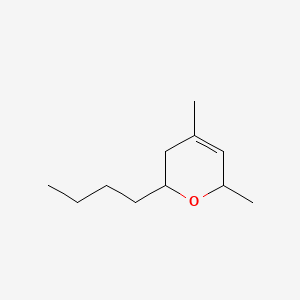

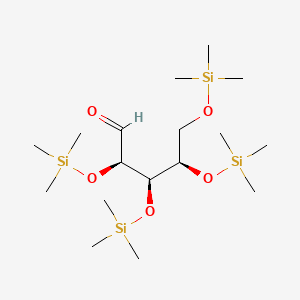
![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)
